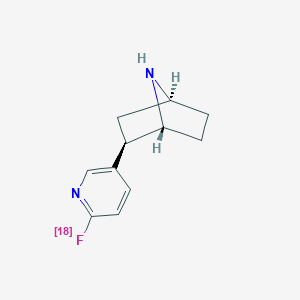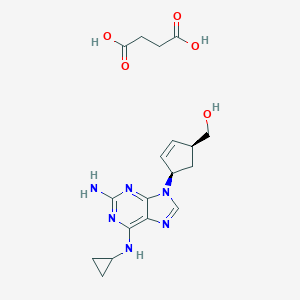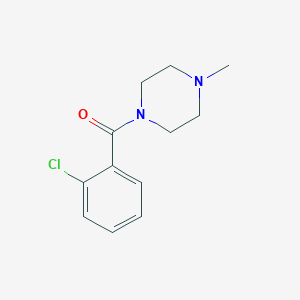
1-(2-Chlorobenzoyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorobenzoyl)-4-methylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a piperazine derivative that has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorobenzoyl)-4-methylpiperazine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new painkillers. Additionally, this compound has been shown to have antitumor activity, particularly against breast and lung cancer cells. Furthermore, this compound has been found to inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorobenzoyl)-4-methylpiperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, this compound has been found to bind to the benzodiazepine site of the GABA-A receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. Additionally, this compound has been found to decrease the expression of COX-2 and iNOS, two enzymes that play a key role in the inflammatory response. Furthermore, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an antitumor agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-Chlorobenzoyl)-4-methylpiperazine in lab experiments is its high purity and yield. Additionally, this compound has been extensively studied, and its biological activities have been well characterized. However, one of the limitations of using this compound is its relatively high cost compared to other piperazine derivatives. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its potential applications in medicinal chemistry.
Zukünftige Richtungen
There are several future directions that could be explored in the study of 1-(2-Chlorobenzoyl)-4-methylpiperazine. One potential area of research is the development of new analogs with improved biological activities. Additionally, the mechanism of action of this compound could be further elucidated to better understand its potential applications in medicinal chemistry. Furthermore, the antimicrobial and antitumor activities of this compound could be further explored to identify new therapeutic targets. Overall, the study of this compound has the potential to lead to the development of new drugs with significant clinical applications.
Synthesemethoden
The synthesis of 1-(2-Chlorobenzoyl)-4-methylpiperazine is a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, and the resulting compound is purified by recrystallization. The yield of the synthesis process is typically high, and the purity of the final product can be verified using various analytical techniques such as NMR spectroscopy and HPLC.
Eigenschaften
Molekularformel |
C12H15ClN2O |
|---|---|
Molekulargewicht |
238.71 g/mol |
IUPAC-Name |
(2-chlorophenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H15ClN2O/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
ODQHPBRGVGTRCR-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2Cl |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




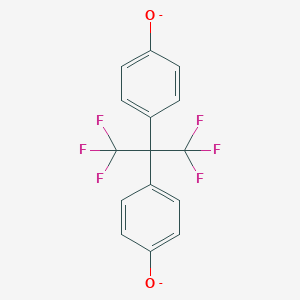




![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)



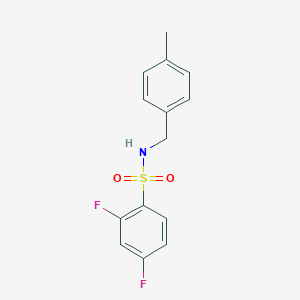
![Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B221384.png)
